molecular formula C11H12N2OS B12926627 4(1H)-Pyrimidinone, tetrahydro-1-methyl-3-phenyl-2-thioxo- CAS No. 59669-78-2

4(1H)-Pyrimidinone, tetrahydro-1-methyl-3-phenyl-2-thioxo-

Cat. No.: B12926627
CAS No.: 59669-78-2
M. Wt: 220.29 g/mol
InChI Key: GNVUTPLAOCQOML-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with a thioxo group. Compounds of this type are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method might include the reaction of a β-keto ester with thiourea and an aldehyde in the presence of a base. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding tetrahydropyrimidines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydropyrimidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its biological activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include inhibition of enzyme activity, interaction with DNA, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-4-thiazolidinone: Another thioxo-containing heterocycle with potential biological activities.

    Pyrimidin-4(1H)-one derivatives: Compounds with similar core structures but different substituents.

Uniqueness

1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thioxo group and the phenyl ring can impart distinct properties compared to other similar compounds.

Properties

CAS No.

59669-78-2

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

1-methyl-3-phenyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C11H12N2OS/c1-12-8-7-10(14)13(11(12)15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

GNVUTPLAOCQOML-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)N(C1=S)C2=CC=CC=C2

Origin of Product

United States

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